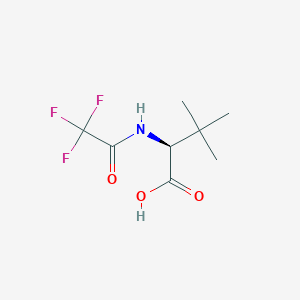
n-(Toluene-4-sulfonyl)-l-tert-butylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Toluene-4-sulfonyl)-l-tert-butylglycine: is an organic compound that features a sulfonyl group attached to a toluene ring and a glycine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Toluene-4-sulfonyl)-l-tert-butylglycine typically involves the reaction of toluene-4-sulfonyl chloride with l-tert-butylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Toluene-4-sulfonyl chloride and l-tert-butylglycine.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile, under an inert atmosphere to prevent moisture from interfering with the reaction.
Procedure: The toluene-4-sulfonyl chloride is added dropwise to a solution of l-tert-butylglycine and triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Reaction Vessels: Industrial reactors equipped with temperature control and inert gas systems are used to maintain optimal reaction conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
n-(Toluene-4-sulfonyl)-l-tert-butylglycine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and glycine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
n-(Toluene-4-sulfonyl)-l-tert-butylglycine has several scientific research applications:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of n-(Toluene-4-sulfonyl)-l-tert-butylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Toluene-4-sulfonyl chloride: A precursor used in the synthesis of n-(Toluene-4-sulfonyl)-l-tert-butylglycine.
l-tert-butylglycine: Another precursor used in the synthesis.
Sulfonamides: Compounds containing the sulfonyl group attached to an amine, which have similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group with a glycine derivative, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2S)-3,3-dimethyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9-5-7-10(8-6-9)19(17,18)14-11(12(15)16)13(2,3)4/h5-8,11,14H,1-4H3,(H,15,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTFSQFPVFZOFN-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B7864062.png)






![(2S)-4-Methyl-2-[(tetrahydropyran-4-carbonyl)-amino]-pentanoic acid](/img/structure/B7864103.png)



![2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID](/img/structure/B7864135.png)
![Benzeneacetic acid, alpha-[[(4-fluorophenyl)sulfonyl]amino]-, (R)-](/img/structure/B7864139.png)
![(2R)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-2-PHENYLETHANOIC ACID](/img/structure/B7864141.png)
